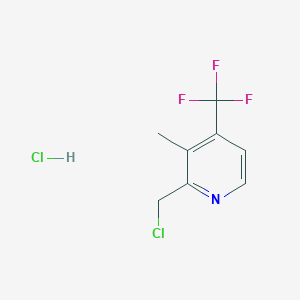

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the 2-position, a methyl group at the 3-position, and a trifluoromethyl group at the 4-position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyridine derivative.

Methylation: The methyl group is introduced using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) in the presence of a copper catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of piperidine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been extensively studied for its diverse applications:

Pharmaceutical Development

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical agents. It has shown promise in the development of:

- Anticancer Drugs : Its ability to interact with biological targets makes it a candidate for anticancer drug development.

- Antimicrobial Agents : Research indicates potential antimicrobial properties, with interactions that may inhibit bacterial growth or modify protein functions .

Agricultural Chemicals

This compound is also used in the formulation of agrochemicals, contributing to:

- Pest Control : It serves as a key ingredient in pesticides and herbicides, enhancing crop protection.

- Sustainable Practices : By improving the efficacy of agricultural products, it supports sustainable farming practices .

Material Science

In material science, this compound is explored for:

- Advanced Materials : The compound's properties allow for the creation of polymers with enhanced thermal and chemical resistance.

- Fluorinated Compounds : Its trifluoromethyl group aids in synthesizing fluorinated compounds that are crucial in various industrial applications .

Organic Chemistry Research

The compound acts as a valuable reagent in organic synthesis:

- Complex Molecule Synthesis : Researchers utilize it to create complex molecules with precision, facilitating advancements in chemical research .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Pharmaceutical Case Study

A study demonstrated that derivatives of trifluoromethyl pyridines exhibit significant anticancer activities against various cancer cell lines (PC3, K562, Hela, A549). The bioassay results indicated that certain derivatives showed comparable efficacy to established drugs like doxorubicin .

Agricultural Case Study

Research on agrochemical formulations revealed that compounds similar to this compound effectively controlled pests such as Mythimna separata and Spodoptera frugiperda at specified concentrations, highlighting their potential for use in integrated pest management strategies .

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. This property is exploited in various applications, including drug development and biochemical research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Chloromethyl)pyridine

- 3-Methyl-4-(trifluoromethyl)pyridine

- 2-(Chloromethyl)-4-(trifluoromethyl)pyridine

Uniqueness

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for further chemical modifications. This combination makes it a valuable compound in various fields of research and industry.

Activité Biologique

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride, a compound characterized by its unique trifluoromethyl group, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C9H9ClF3N·HCl

- Molecular Weight : 276.08 g/mol

- CAS Number : 127337-60-4

- Purity : >95% (HPLC)

- Melting Point : 214°C

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group. This moiety enhances lipophilicity and metabolic stability, which can lead to improved biological interactions.

- Inhibition of Enzymatic Activity : Research indicates that trifluoromethyl-containing compounds often exhibit potent inhibition against various enzymes. For instance, studies have shown that similar compounds can inhibit reverse transcriptase and other key enzymes involved in cellular processes .

- Receptor Modulation : The presence of the trifluoromethyl group has been linked to increased efficacy at certain receptor sites, enhancing the compound's potential as a therapeutic agent .

- Antimicrobial Properties : Some derivatives of pyridine compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of a related compound with a trifluoromethyl group, revealing significant inhibition against viral replication in vitro. The mechanism was attributed to interference with viral polymerase activity, highlighting the potential for further development in antiviral therapies .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer activity of pyridine derivatives. The findings suggested that compounds with a trifluoromethyl substitution exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. This was linked to increased apoptosis rates and disruption of cell cycle progression .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity | Key Mechanism |

|---|---|---|---|

| This compound | 127337-60-4 | Antiviral, Antimicrobial | Enzyme inhibition |

| Trifluoromethylphenylpyridine | N/A | Anticancer | Apoptosis induction |

| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | Biochemical reagent | General reactivity |

Propriétés

IUPAC Name |

2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N.ClH/c1-5-6(8(10,11)12)2-3-13-7(5)4-9;/h2-3H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZVNYPTQRCJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.